molecular formula C9H12N2O B6242280 6-ethoxy-4,5-dihydro-2H-indazole CAS No. 73625-67-9

6-ethoxy-4,5-dihydro-2H-indazole

Cat. No. B6242280
CAS RN: 73625-67-9
M. Wt: 164.2
InChI Key:
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Description

“6-ethoxy-4,5-dihydro-2H-indazole” is a chemical compound with the molecular formula C9H12N2O . It belongs to the class of indazoles, which are heterocyclic aromatic organic compounds . Indazoles have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Synthesis Analysis

The synthesis of 2H-indazoles, such as “6-ethoxy-4,5-dihydro-2H-indazole”, involves several strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has also been described .


Molecular Structure Analysis

The “6-ethoxy-4,5-dihydro-2H-indazole” molecule contains a total of 25 bonds. There are 13 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ether (aliphatic), and 1 Pyrazole .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-ethoxy-4,5-dihydro-2H-indazole” include its molecular formula (C9H12N2O) and molecular weight (164.2) .

Scientific Research Applications

Future Directions

The future directions for “6-ethoxy-4,5-dihydro-2H-indazole” and similar compounds involve further exploration of their medicinal properties. The late-stage functionalization of 2H-indazoles via C–H activation is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-ethoxy-4,5-dihydro-2H-indazole involves the condensation of 2-ethoxyphenylhydrazine with ethyl acetoacetate followed by cyclization and reduction.", "Starting Materials": [ "2-ethoxyphenylhydrazine", "ethyl acetoacetate", "sodium ethoxide", "hydrogen gas", "palladium on carbon" ], "Reaction": [ "Step 1: Condensation of 2-ethoxyphenylhydrazine with ethyl acetoacetate in the presence of sodium ethoxide to form 6-ethoxy-3-oxo-2,3-dihydro-1H-indazole.", "Step 2: Cyclization of the intermediate product with the help of hydrogen gas and palladium on carbon catalyst to form 6-ethoxy-4,5-dihydro-2H-indazole.", "Step 3: Reduction of the final product with hydrogen gas and palladium on carbon catalyst to obtain 6-ethoxy-4,5-dihydro-2H-indazole in high yield." ] }

CAS RN

73625-67-9

Product Name

6-ethoxy-4,5-dihydro-2H-indazole

Molecular Formula

C9H12N2O

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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